Cas no 922079-81-0 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide
- AKOS024635758
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
- F2278-0047
- N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
- 922079-81-0
- Benzenesulfonamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-2,4-dimethoxy-
-
- Inchi: 1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)18-9-7-15(25-2)12-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
- InChI Key: YWGGLLOUVUKGGW-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CC)(=O)=O)=CC=C(OC)C=C1OC
Computed Properties
- Exact Mass: 390.12494298g/mol
- Monoisotopic Mass: 390.12494298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 93.3Ų
Experimental Properties
- Density: 1.307±0.06 g/cm3(Predicted)
- Boiling Point: 647.2±65.0 °C(Predicted)
- pka: 8.94±0.20(Predicted)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2278-0047-20mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-20μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-15mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-2μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-3mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-75mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-100mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-1mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-30mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2278-0047-40mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide |
922079-81-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide Related Literature
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide
Professional Introduction to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide (CAS No. 922079-81-0)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide, identified by its CAS number 922079-81-0, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural features and potential applications in pharmaceutical development. The compound's structure incorporates a tetrahydroquinoline core, which is a well-known scaffold in medicinal chemistry, known for its versatility and biological activity.
The tetrahydroquinoline moiety in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is particularly noteworthy. This scaffold has been extensively studied for its potential to interact with various biological targets, including enzymes and receptors. The presence of the ethyl and oxo groups on the tetrahydroquinoline ring enhances its pharmacological properties, making it a valuable candidate for further investigation.
The benzene ring substituted with 2,4-dimethoxybenzene and sulfonamide functionality further contributes to the compound's complexity and reactivity. The methoxy groups introduce hydrophobicity, while the sulfonamide group adds polarity and potential for hydrogen bonding interactions. These features are crucial for designing molecules that can effectively interact with biological systems.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on tetrahydroquinoline derivatives. These compounds have shown promise in various preclinical studies as potential treatments for a range of diseases. For instance, some tetrahydroquinoline-based molecules have demonstrated anti-inflammatory, antiviral, and anticancer properties. The sulfonamide moiety in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide aligns with this trend, as sulfonamides are well-known for their biological activity and have been successfully used in numerous drugs.
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrahydroquinoline core typically involves cyclization reactions followed by functional group modifications. The subsequent attachment of the 2,4-dimethoxybenzene sulfonamide group requires careful consideration to ensure regioselectivity and high yield.
The compound's potential applications extend beyond its structural features. Researchers are exploring its use in drug discovery programs aimed at identifying novel therapeutics for unmet medical needs. The combination of the tetrahydroquinoline and sulfonamide moieties suggests that this molecule could exhibit multiple modes of action simultaneously. This characteristic is highly desirable in drug development as it can lead to more effective and less toxic treatments.
In vitro studies have begun to uncover the pharmacological profile of N-(1ethyl 2 oxo 1 23 4 tetrahydroquinolin 6 yl) 24 dimethoxybenzene 1 sulfonamide. Initial experiments indicate that the compound interacts with specific biological targets with high affinity. These interactions are being further characterized to understand the underlying mechanisms of action. Additionally, researchers are investigating how modifications to the molecule can enhance its potency and selectivity.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques are being employed to predict how N-(1ethyl 2 oxo 12 34 tetrahydroquinolin 6 yl) 24 dimethoxybenzene 1 sulfonamide interacts with biological targets at the molecular level. These simulations provide valuable insights into binding affinities and potential side effects before experimental testing is conducted.
The development of novel synthetic routes for this compound is also an area of active research. Efficient synthetic methodologies are essential for producing sufficient quantities of the compound for both preclinical studies and commercial applications. Researchers are exploring green chemistry principles to develop more sustainable synthetic processes that minimize waste and energy consumption.
The future prospects for N-(1ethyl 2 oxo 12 34 tetrahydroquinolin 6 yl) 24 dimethoxybenzene 1 sulfonamide appear promising as it continues to be studied in various research settings. Its unique structural features make it a compelling candidate for further development into a therapeutic agent. As more data becomes available on its pharmacological properties and synthetic feasibility,
The global pharmaceutical industry is increasingly recognizing the importance of investing in innovative compounds like N-(1ethyl-2-oxo-12>34-tetrahydroquinolin-6-yl)-24-dimethoxybenzene-1-sulfonamide. Collaborative efforts between academic researchers and industry scientists are expected to accelerate the translation of laboratory discoveries into clinical trials and eventually into market-ready drugs.
922079-81-0 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide) Related Products
- 2171218-30-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 1909348-54-4(tert-butyl 2-{4-(hydrazinecarbonyl)-1,3-oxazol-5-ylmethoxy}acetate)
- 1859447-97-4(1-[Cyclohexyl(methyl)amino]-3-fluoropropan-2-ol)
- 2228969-06-8(1-tert-butyl-4-hydroxycyclohexane-1-carboxylic acid)
- 2228832-97-9(2-(2-bromo-4,5-difluorophenyl)-3,3-difluoropropan-1-amine)
- 1538710-07-4(5-(trifluoroacetamido)methylfuran-2-carboxylic acid)
- 13029-73-7(2-(4-Bromophenylsulfonamido)acetic acid)
- 2059974-58-0(5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane])
- 2228627-02-7(5-(1-benzylpyrrolidin-2-yl)-1H-imidazol-2-amine)
- 2034466-11-8(3-1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl-3H,4H-thieno3,2-d1,2,3triazin-4-one)




